N~4~-[2-(1H-indol-3-yl)ethyl]-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N⁴-[2-(1H-Indol-3-yl)ethyl]-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a structurally complex heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. This core is substituted with an isopropyl group at position 6, methyl groups at positions 1 and 3, and a carboxamide moiety at position 2. The carboxamide nitrogen (N⁴) is further functionalized with a 2-(1H-indol-3-yl)ethyl side chain.
Properties
Molecular Formula |
C22H25N5O |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H25N5O/c1-13(2)19-11-17(20-14(3)26-27(4)21(20)25-19)22(28)23-10-9-15-12-24-18-8-6-5-7-16(15)18/h5-8,11-13,24H,9-10H2,1-4H3,(H,23,28) |
InChI Key |
LSBBEVMHPWAXAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NCCC3=CNC4=CC=CC=C43)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Construction of the Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized via a multi-step process involving the cyclization of appropriate precursors such as hydrazines and β-ketoesters.
Coupling of the Indole and Pyrazolopyridine Units: The final step involves the coupling of the indole moiety with the pyrazolopyridine core through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: Studies focus on its effects on different physiological pathways and its potential as a drug candidate.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with serotonin receptors, while the pyrazolopyridine core may interact with various enzymes or receptors involved in cellular signaling pathways. These interactions can modulate physiological processes such as neurotransmission, inflammation, and cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s pyrazolo[3,4-b]pyridine scaffold and substituent diversity invite comparison with structurally related molecules. Below is a detailed analysis of key analogs, supported by data from the evidence:
Table 1: Structural Comparison of Pyrazolo-Pyridine Derivatives
Key Observations:
Core Structure Variations: The target compound’s pyrazolo[3,4-b]pyridine core differs from pyrazolo[3,4-d]pyrimidine analogs (e.g., and ). The latter’s pyrimidine ring may enhance π-π stacking but reduce metabolic stability compared to the pyridine core .
Substituent Effects :
- Indole vs. Phenyl Groups : The indole side chain in the target compound introduces hydrogen-bonding capability (via the NH group) and increased lipophilicity compared to the phenyl group in ’s analog. This could enhance blood-brain barrier penetration but reduce aqueous solubility .
- Isopropyl vs. Methyl Groups : The 6-isopropyl substituent in the target compound adds steric bulk, which may hinder off-target interactions but also limit conformational flexibility compared to smaller methyl groups .
Functional Group Impact: The carboxamide group in both the target compound and ’s analog is critical for hydrogen bonding with biological targets. Fluorinated substituents in ’s Example 80 enhance electronegativity and metabolic stability, a feature absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
